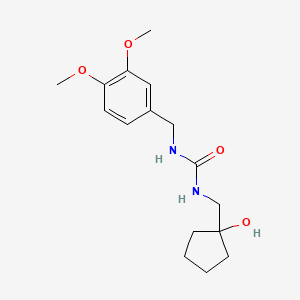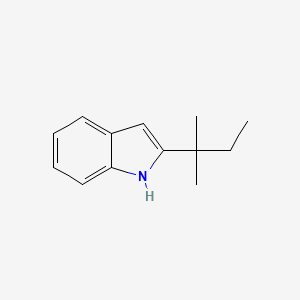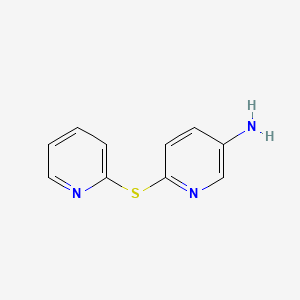
1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as DM-PU-SCAT, is a synthetic compound that has been widely studied for its potential application in scientific research. This compound belongs to the class of urea derivatives and is known for its ability to modulate the activity of certain enzymes and proteins in the body.
Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
A study focused on the detailed molecular structure, vibrational spectra, and theoretical analysis of a closely related compound, highlighting the significance of such compounds in understanding the molecular dynamics and potential applications in material science and chemistry. These investigations contribute to the deeper understanding of the compound's physical and chemical properties, paving the way for tailored applications in various fields, such as materials science and molecular engineering (E. S. Al-Abdullah et al., 2014).
Anti-HIV Activity
Research into derivatives of urea compounds has identified promising anti-HIV activities. A study on 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives demonstrated their efficacy as non-nucleoside HIV-1 reverse transcriptase inhibitors. This suggests that modifications of the urea structure, similar to "1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea," could offer new avenues for antiretroviral drug development (N. Sakakibara et al., 2015).
Chemical Synthesis and Applications
Studies on the reactions and synthesis involving urea compounds have revealed their versatility in chemical synthesis and potential industrial applications. For instance, research on cocondensation of urea with methylolphenols under acidic conditions demonstrated the formation of various urea-phenol compounds, which could have implications for polymer science and materials engineering (B. Tomita & C. Hse, 1992).
Non-Linear Optical Applications
Investigations into the HOMO-LUMO energy gap and molecular electrostatic potential of certain urea derivatives have identified them as attractive candidates for non-linear optical applications. This research underscores the potential of such compounds in developing new materials for optical technologies (E. S. Al-Abdullah et al., 2014).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-13-6-5-12(9-14(13)22-2)10-17-15(19)18-11-16(20)7-3-4-8-16/h5-6,9,20H,3-4,7-8,10-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRKIWZJZPBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)


![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)



![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)
![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2743279.png)

